N-Benzoyl-p-toluenesulfonamide sodium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
170275-21-5 |
|---|---|
Molecular Formula |
C14H12NNaO3S |
Molecular Weight |
297.304 |
IUPAC Name |
sodium;N-(4-methylphenyl)sulfonylbenzenecarboximidate |
InChI |
InChI=1S/C14H13NO3S.Na/c1-11-7-9-13(10-8-11)19(17,18)15-14(16)12-5-3-2-4-6-12;/h2-10H,1H3,(H,15,16);/q;+1/p-1 |
InChI Key |
GHTVMJSOZNSSGA-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)[O-].[Na+] |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of N Benzoyl P Toluenesulfonamide Sodium
Hydrolysis of the Sulfonamide Bond under Acidic and Basic Conditions
The sulfonamide bond in N-Benzoyl-p-toluenesulfonamide sodium is susceptible to cleavage under both acidic and basic conditions, a characteristic reaction of sulfonamides. This hydrolysis results in the formation of p-toluenesulfonamide (B41071) and a benzoyl derivative, such as benzoic acid or its conjugate base.
Under acidic conditions , the hydrolysis mechanism is generally believed to involve the protonation of the nitrogen atom or one of the sulfonyl oxygen atoms. Protonation increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the departure of the p-toluenesulfonamide leaving group. The exact point of protonation can influence the reaction rate and pathway. For some sulfonamides, it has been proposed that the S-N bond cleavage is favorable under acidic conditions as the protonated amine group becomes less reactive towards nucleophiles, while the sulfonic group becomes the most reactive site. nih.gov
In basic conditions , the hydrolysis is initiated by the attack of a hydroxide (B78521) ion on the electrophilic sulfur atom of the sulfonamide group. This leads to the formation of a pentacoordinate intermediate. Subsequent rearrangement and cleavage of the sulfur-nitrogen bond yield p-toluenesulfonate and benzamide (B126) anions. The reaction is often driven to completion by the formation of the stable carboxylate and sulfonamide anions. For amides in general, base-catalyzed hydrolysis is often irreversible because the final deprotonation of the carboxylic acid product by the strong base present in the reaction mixture drives the equilibrium forward. chemistrysteps.comyoutube.com
Table 1: General Mechanisms of Sulfonamide Hydrolysis
| Condition | Initiating Step | Key Intermediate | Products |
| Acidic | Protonation of N or O | Tetrahedral intermediate | p-Toluenesulfonamide, Benzoic Acid |
| Basic | Nucleophilic attack by OH⁻ | Pentacoordinate intermediate | p-Toluenesulfonate, Benzamide |
Complex Formation and Coordination Chemistry
The N-Benzoyl-p-toluenesulfonamide anion possesses multiple potential coordination sites, including the nitrogen atom and the oxygen atoms of the sulfonyl and benzoyl groups. This allows it to act as a ligand, forming coordination complexes with various metal ions. The formation of these complexes can significantly alter the reactivity and physical properties of the parent molecule.
The coordination can occur through the deprotonated nitrogen atom, which acts as a soft donor, or through the oxygen atoms, which are hard donors. The specific mode of coordination will depend on the nature of the metal ion, the solvent system, and the steric and electronic environment around the donor atoms. For instance, harder metal ions are expected to prefer coordination with the oxygen atoms, while softer metal ions may favor the nitrogen atom. The formation of such metal complexes is a common feature of sulfonamide derivatives and has been observed in related systems.
While detailed structural studies of this compound complexes are not extensively documented, the principles of coordination chemistry suggest its potential to form stable chelates, particularly with transition metals. These interactions can influence the catalytic activity of the metal center or modify the biological activity of the sulfonamide ligand.
Redox Behavior and Oxidative Reactivity
Direct studies on the redox behavior of this compound are limited. However, significant insights can be drawn from the well-documented reactivity of its N-halo analogues, such as N-chloro-p-toluenesulfonamide sodium (Chloramine-T).
N-chloro-p-toluenesulfonamide sodium (Chloramine-T) is a well-known oxidizing agent. patsnap.com In aqueous solutions, it hydrolyzes to form several active species, including hypochlorous acid (HOCl), dichloramine-T (DCT), and the hypochlorite (B82951) ion (OCl⁻), depending on the pH of the medium. nih.gov The primary oxidizing species and the reaction mechanism are highly dependent on the reaction conditions and the substrate.
For example, in the oxidation of secondary alcohols in acidic media, the rate law suggests a mechanism involving the rate-determining interaction of either protonated Chloramine-T or H₂OCl⁺ with the alcohol. rsc.org In alkaline media, the oxidation of thiols to disulfides by Chloramine-T is proposed to proceed through a two-pathway mechanism where both hypochlorous acid and the anion of Chloramine-T interact with the substrate in the rate-limiting steps. acs.org
Kinetic studies of oxidation reactions involving Chloramine-T have provided valuable mechanistic information. The reactions often exhibit first-order dependence on the concentration of the oxidant and can show varying orders of dependence on the substrate and pH. rsc.orgacs.orgresearchgate.net
For instance, the oxidation of catecholamines by Chloramine-T in an acid medium follows a Michaelis-Menten type mechanism, suggesting the formation of a complex between the oxidant and the substrate prior to the rate-determining step. researchgate.net The study of solvent isotope effects and the influence of ionic strength and added products also provide clues to the nature of the transition state and the species involved in the rate-determining step. acs.orgresearchgate.net
The speciation of Chloramine-T in solution is crucial for understanding its oxidative reactivity. In acidic solutions, the predominant species are dichloramine-T and protonated forms of Chloramine-T. nih.govrsc.org In alkaline solutions, the primary species are the Chloramine-T anion and hypochlorite. acs.orgias.ac.in Each of these species has a different redox potential and reactivity.
The active oxidizing species in a particular reaction is determined by the specific conditions. For example, in the oxidation of some substrates, dichloramine-T is found to be a more potent oxidant than Chloramine-T itself. rsc.org The ability of Chloramine-T to act as a source of electrophilic chlorine is also a key aspect of its reactivity. patsnap.com
Table 2: Active Oxidizing Species from N-Chloro-p-toluenesulfonamide Sodium (Chloramine-T) in Aqueous Solution
| pH | Predominant Active Species |
| Acidic | Dichloramine-T (DCT), RSO₂NHCl, H₂OCl⁺ |
| Neutral | RSO₂NHCl, HOCl |
| Alkaline | RSO₂NCl⁻, OCl⁻ |
| R = p-CH₃C₆H₄ |
Nucleophilic and Electrophilic Participation
The this compound molecule can participate in both nucleophilic and electrophilic reactions.
As a nucleophile , the deprotonated nitrogen atom of the sulfonamide anion is electron-rich and can attack electrophilic centers. patsnap.com This is exemplified in alkylation reactions where it can react with alkyl halides to form N-alkylated derivatives.
Conversely, the molecule also possesses electrophilic character. The sulfur atom of the sulfonyl group is electron-deficient due to the presence of two electronegative oxygen atoms and the toluenesulfonyl group. This makes it susceptible to attack by nucleophiles, as seen in the hydrolysis reactions discussed earlier. The carbonyl carbon of the benzoyl group is also an electrophilic center and can be attacked by strong nucleophiles.
The dual nucleophilic and electrophilic nature of this compound makes it a versatile reagent in organic synthesis, capable of participating in a variety of chemical transformations.
Substitution Reactions Involving the Sulfonamide Moiety
The sulfonamide group is a versatile functional group that can undergo substitution reactions, although the reactivity is often influenced by the nature of the substituents on the nitrogen and sulfur atoms. In the case of N-acyl-p-toluenesulfonamides, the nitrogen atom is rendered less nucleophilic due to the electron-withdrawing effects of both the sulfonyl and acyl groups. However, the sodium salt of N-Benzoyl-p-toluenesulfonamide possesses an anionic nitrogen, which enhances its nucleophilicity, enabling it to participate in substitution reactions.
One of the primary substitution reactions involving the sulfonamide moiety is N-alkylation . The nitrogen anion of this compound can act as a nucleophile, attacking alkyl halides to form N-alkylated products. This reaction is a fundamental method for the synthesis of more complex sulfonamide derivatives. The general mechanism involves the displacement of a halide or other suitable leaving group from the alkylating agent by the sulfonamide nitrogen.
Another important reaction is the hydrolysis of the sulfonamide bond. Under acidic or basic conditions, the S-N bond can be cleaved. This reaction is of significant interest in the context of using the p-toluenesulfonyl (tosyl) group as a protecting group for amines. The benzoyl group can also be cleaved under these conditions.
While specific studies on the substitution reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of related sulfonamides. For instance, the general principles of nucleophilic substitution at the sulfur atom of sulfonyl chlorides are well understood and provide a basis for understanding the reverse reaction where the sulfonamide anion acts as a nucleophile.
| Reaction Type | Reactant | Reagent | Product | Conditions |
| N-Alkylation | This compound | Alkyl Halide (R-X) | N-Alkyl-N-benzoyl-p-toluenesulfonamide | Aprotic solvent |
| Hydrolysis (S-N Cleavage) | This compound | Strong Acid or Base | p-Toluenesulfonic acid and Benzamide | Aqueous, heat |
Reactions as a Nitrogen Anion or Halonium Source (from N-Halo Analogues)
N-Halo-N-aroylsulfonamides, which can be prepared from this compound, are versatile reagents in organic synthesis. The presence of a halogen atom on the nitrogen atom dramatically alters the reactivity of the molecule, allowing it to act as a source of either a nitrogen anion or a halonium ion, depending on the reaction conditions and the substrate.
The N-X (X = Cl, Br) bond in these compounds is polarized, with a partial positive charge on the halogen and a partial negative charge on the nitrogen. This makes the halogen electrophilic ("halonium source") and the nitrogen nucleophilic ("nitrogen anion source").
As a Halonium Source: N-Halo-N-benzoyl-p-toluenesulfonamides can participate in reactions where the halogen atom is transferred to a nucleophile. For example, they can be used for the halogenation of alkenes and aromatic compounds.
As a Nitrogen Anion Source: More pertinent to this section is the ability of these reagents to deliver a nitrogen-centered nucleophile. This is particularly evident in amination reactions. For instance, N-chloro-N-acylsulfonamides are known to react with electron-rich species to form new C-N bonds. A notable application is in the aziridination of olefins . In this reaction, the N-halo reagent, often in the presence of a catalyst, adds across the double bond to form a three-membered ring containing a nitrogen atom.
Another important reaction is allylic amination , where a C-H bond adjacent to a double bond is replaced by a C-N bond. Palladium-catalyzed allylic C-H aminations have been achieved using N-acylsulfonamides as the nitrogen source. nih.gov
The reactivity of N-halo-N-benzoyl-p-toluenesulfonamides is analogous to that of more commonly used reagents like Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt). Chloramine-T is well-documented as a source of both electrophilic chlorine and a nitrogen anion, participating in reactions such as the synthesis of aziridines and oxadiazoles. nih.gov
| Reaction | Substrate | N-Halo Analogue | Key Product Type | Typical Catalyst |
| Aziridination | Alkene | N-Chloro-N-benzoyl-p-toluenesulfonamide | Aziridine | Copper or Iron salts |
| Allylic Amination | Alkene with allylic C-H | N-Chloro-N-benzoyl-p-toluenesulfonamide | Allylic Amine | Palladium complexes |
| Aminohydroxylation | Alkene | N-Chloro-N-benzoyl-p-toluenesulfonamide | Vicinal Aminoalcohol | Osmium tetroxide |
Radical Pathways in Sulfonamide Reactivity
While many reactions of sulfonamides proceed through ionic intermediates, radical pathways also play a crucial role in their reactivity, particularly for N-halo derivatives. The relatively weak N-X bond in N-halo-N-aroylsulfonamides can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator, generating a nitrogen-centered radical and a halogen radical.
This sulfonamidyl radical is a key intermediate in a variety of transformations. One of the most significant applications of this reactivity is in intramolecular radical cyclization reactions . In a suitably designed substrate containing an unsaturated moiety (e.g., a double or triple bond), the initially formed sulfonamidyl radical can add to the unsaturated bond, leading to the formation of a cyclic product. This is a powerful method for the synthesis of nitrogen-containing heterocyclic compounds.
The regioselectivity of the radical addition is governed by the stability of the resulting carbon-centered radical. Subsequent steps, such as hydrogen atom abstraction or further reaction, complete the cyclization process.
While specific studies detailing the radical reactivity of this compound itself are scarce, the behavior of analogous N-halo-N-acylsulfonamides provides strong evidence for the feasibility of such pathways. The principles of radical generation and cyclization are well-established in organic chemistry and are expected to apply to these systems. caymanchem.com
| Radical Reaction | Precursor | Initiator | Key Intermediate | Product Type |
| Intramolecular Cyclization | Unsaturated N-halo-N-benzoyl-p-toluenesulfonamide | Heat, Light, or Radical Initiator (e.g., AIBN) | Sulfonamidyl radical | Nitrogen-containing heterocycle |
| Intermolecular Addition | N-halo-N-benzoyl-p-toluenesulfonamide and an alkene | Heat, Light, or Radical Initiator | Sulfonamidyl radical | Adduct of the sulfonamide and alkene |
Applications in Organic Synthesis and Reagent Chemistry
N-Benzoyl-p-toluenesulfonamide Sodium as a Reagent for C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. Nitrogen-containing compounds are prevalent in natural products and synthetic molecules, making the development of efficient C-N bond-forming reactions a significant area of research nih.gov. Sulfonamides are a key class of compounds utilized in these transformations .
Amidations and Aziridinations utilizing Sulfonamide Derivatives as Nitrogen Sources
The sulfonamide functional group is a versatile nitrogen source for various chemical transformations. While direct amidation using this compound is not extensively documented, the reactivity of related compounds provides insight into its potential. For instance, the related compound, Chloramine-T (N-chloro-N-sodio-p-toluenesulfonamide), is a well-known reagent for the aziridination of alkenes acs.orgresearchgate.net. Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates. The aziridination process often involves the transfer of a nitrene or a related nitrogen species to an olefin.
Transition metal catalysis is frequently employed to facilitate these reactions. For example, iron and manganese-porphyrin complexes can catalyze the aziridination of alkenes using sources like tosyliminoiodobenzene researchgate.net. More recent developments have focused on metal-free aziridination methods. One such approach utilizes N-bromosuccinimide (NBS) to mediate the aziridination of styrenes with amides as the nitrogen source under mild, transition-metal-free conditions researchgate.net. Another strategy involves the use of iodine as a catalyst for the aziridination of alkenes with Chloramine-T acs.org. Given that this compound possesses a sulfonamide nitrogen, it could potentially serve as a nitrogen source in similar catalytic aziridination reactions, although the influence of the benzoyl group on the reactivity would need to be considered.
The following table summarizes different catalytic systems used for aziridination with sulfonamide-related nitrogen sources.
| Catalyst System | Nitrogen Source | Alkene Substrate | Key Features |
| Iodine | Chloramine-T | Styrene, 1-Octene | Efficient, uses a simple catalyst acs.org. |
| Fe/Mn-Porphyrins | PhI=NTs | Alkenes | Stereochemical outcomes differ from epoxidation researchgate.net. |
| None (NBS-mediated) | Amides | Styrenes | Transition-metal-free, mild conditions researchgate.net. |
| Rhodium(II) | Hydroxylamine-O-sulfonic acids | Olefins | Stereospecific, uses inexpensive aminating reagents acs.org. |
| Cobalt(II) | Allylic sulfamoyl azides | Intramolecular | Forms strained heterobicyclic aziridines nih.gov. |
Utility in Heterocycle Synthesis bearing p-Toluenesulfonamide (B41071) Moieties
Heterocyclic compounds are of immense importance in medicinal chemistry. The incorporation of a p-toluenesulfonamide group into a heterocyclic ring can impart specific biological activities. Cyclic sulfonamides, also known as sultams, are present in a variety of biologically active molecules, including enzyme inhibitors and antiviral agents organic-chemistry.org.
Role as an Intermediate in Multi-Step Syntheses
Beyond its direct use as a reagent, this compound can be envisioned as a valuable intermediate in multi-step synthetic sequences, serving as both a precursor to other sulfonamides and a building block for more complex molecular architectures.
Precursor in the Synthesis of N-Substituted Sulfonamides
The p-toluenesulfonyl (tosyl) group is one of the most common protecting groups for amines due to its stability under a wide range of reaction conditions. The synthesis of N-substituted sulfonamides is a fundamental transformation in organic chemistry. A common method involves the reaction of p-toluenesulfonyl chloride with a primary amine . Alternatively, methods for the direct synthesis of N-alkyl-p-toluenesulfonamides from anhydrous p-toluenesulfonic acid and a primary amine have been developed, often employing a catalyst and a water scavenger google.comgoogle.com.
This compound could serve as a precursor to other N-substituted sulfonamides through the removal of the benzoyl group, followed by N-alkylation or N-arylation. The deprotection of the benzoyl group would likely require specific conditions to cleave the amide bond without affecting the sulfonamide linkage. Conversely, the tosyl group itself can be cleaved under reductive conditions, regenerating the amine. Various methods for the deprotection of p-toluenesulfonamides have been developed, including the use of alkali metals in silica (B1680970) gel or photochemical methods organic-chemistry.orggoogle.com. The presence of the benzoyl group in this compound would influence the choice of deprotection conditions.
The following table outlines several methods for the deprotection of p-toluenesulfonamides.
| Reagent/Method | Substrate | Key Features |
| Sodium in liquid ammonia | Tosylamines | Effective but requires special equipment google.com. |
| Alkali metal-silica gel | Aryl or alkyl sulfonamides | Solid-phase reagent, facilitates reaction google.com. |
| Samarium diiodide (SmI2) | N-sulfonyl amides | Reductive cleavage under mild conditions researchgate.net. |
| Photoredox catalysis | Sulfonamides | Metal-free, uses visible light organic-chemistry.org. |
| Trifluoromethanesulfonic acid | N-arylsulfonamides | Chemoselective acidic hydrolysis organic-chemistry.org. |
Building Block for Complex Molecule Construction
The concept of using well-defined molecular scaffolds or building blocks is central to the efficient synthesis of complex molecules nih.govmdpi.com. This compound possesses two distinct functionalities, the benzoyl group and the p-toluenesulfonamide group, which could be selectively manipulated. This dual functionality allows it to be a potential building block where each part of the molecule can be elaborated separately. For example, the aromatic ring of the benzoyl group could undergo electrophilic substitution, or the carbonyl group could be transformed, while the sulfonamide portion remains intact for later modification. This modular approach is a key strategy in the synthesis of natural-product-like molecules mdpi.com.
Catalyst and Ligand Design Principles in Sulfonamide Chemistry
The sulfonamide moiety is not only a component of biologically active molecules but also a key structural element in the design of catalysts and ligands for asymmetric synthesis. The nitrogen and oxygen atoms of the sulfonamide group can act as coordination sites for metal centers. The electronic properties of the sulfonamide can be tuned by the substituents on the sulfur and nitrogen atoms, which in turn influences the properties of the resulting metal complex.
For instance, iridium complexes bearing N-sulfonyl-2-pyridinecarboxamide ligands have been designed for efficient formic acid dehydrogenation. The introduction of the strong sigma-donating sulfonamide moiety enhances catalyst stability prepchem.com. Similarly, new sulfonamide-based ligands and their metal complexes have been synthesized and characterized for various catalytic applications caymanchem.com. While there are no specific reports on the use of this compound as a ligand precursor, its structure provides a template that could be modified for such purposes. The benzoyl group could be replaced with a coordinating group, or the existing atoms could be used to chelate a metal ion, potentially leading to new catalysts with unique reactivity.
Metal-Catalyzed Processes Involving Sulfonamides
The sulfonamide functional group is a well-established participant in a variety of metal-catalyzed reactions. The sodium salt of N-Benzoyl-p-toluenesulfonamide enhances its utility, particularly its solubility and reactivity in certain solvent systems. The nitrogen and oxygen atoms of the sulfonamide moiety can act as effective coordination sites for a wide array of metal ions, facilitating catalysis. smolecule.comnih.gov This coordination can activate the molecule for further transformations or stabilize transition states in a catalytic cycle.
Research has shown that sulfonamides, as a class, can chelate metal ions like ruthenium(III) and zinc(II). nih.govnih.gov The coordination often involves the nitrogen atom of the sulfonamide group and an oxygen atom from the sulfonyl group, creating a stable chelate ring that influences the electronic properties and reactivity of both the metal center and the sulfonamide ligand. nih.gov In the case of this compound, the deprotonated sulfonamide nitrogen is a primary site for metal interaction. nih.gov
Transition metals such as copper have been successfully used to catalyze reactions like the N-alkylation of sulfonamides. These processes are fundamental in organic synthesis for building more complex molecular architectures. The general principle involves the metal catalyst facilitating the coupling of the sulfonamide with an alkylating agent. Other metal-catalyzed processes include aminobenzylation reactions, where alkaline metals can catalyze the deprotonation of related N-substituted toluenesulfonamides to generate reactive intermediates. acs.org
Table 1: Examples of Metal-Catalyzed Reactions Involving Sulfonamide Derivatives
| Catalyst/Metal | Reaction Type | Substrate Class | Product Type | Key Finding |
| Ruthenium(III) | Complexation | Sulfonamides (e.g., Sulfathiazole) | Ru(III)-Sulfonamide Complexes | Sulfonamides act as ligands, binding to the metal ion, which can enhance the compound's biological activity. nih.gov |
| Zinc(II) | Ligand Binding | Sulfonamide Drugs | Zinc-Sulfonamide Complexes | The deprotonated sulfonamide function (RSO₂NH⁻) is a key binding site for zinc at the active site of enzymes like carbonic anhydrase. nih.gov |
| Copper | N-Alkylation | Sulfonamides | N-Alkyl Sulfonamides | Copper catalysts efficiently facilitate the N-alkylation of sulfonamides with alcohols, a key C-N bond-forming reaction. |
| Lithium/Cesium | Aminobenzylation | N-substituted o-toluenesulfonamides | 1,2-Diarylethylamines | Alkaline metal catalysts promote the chemoselective deprotonation of toluenes for addition to imines. acs.org |
Self-Stabilizing Ligand Formation (e.g., Bissulfonylated Amines)
The structure of this compound is conducive to its use in forming multidentate ligands that can create highly stable metal complexes. One such class of ligands is bissulfonylated amines. These are molecules that contain two sulfonyl groups attached to a single nitrogen atom.
This compound can, in principle, serve as a precursor to such ligands. The compound itself can undergo reactions, such as alkylation with a molecule already containing a sulfonyl group, or it can be modified to facilitate coupling. smolecule.com For instance, the reaction of a sulfonamide with a sulfonyl chloride under basic conditions is a standard method for creating bissulfonylated amines.
Once formed, a bissulfonylated amine derived from this precursor would feature a central nitrogen atom and multiple oxygen atoms from the two sulfonyl groups, all of which are potential donor sites for metal coordination. When such a ligand binds to a metal ion, it can wrap around the metal center, occupying multiple coordination sites simultaneously. This phenomenon, known as the chelate effect, results in a "self-stabilizing" complex of significantly higher thermodynamic stability compared to complexes formed from analogous monodentate ligands. The formation of one or more five- or six-membered rings upon chelation is the driving force behind this enhanced stability.
Table 2: Formation and Characteristics of Bissulfonylated Amine Ligands
| Feature | Description | Implication for N-Benzoyl-p-toluenesulfonamide |
| Structure | Contains two sulfonyl (SO₂) groups attached to one nitrogen atom (R-SO₂-NR'-SO₂-R''). | Can act as a building block for such structures through reaction at the sulfonamide nitrogen. smolecule.com |
| Synthesis | Typically formed by reacting a sulfonamide with a sulfonyl chloride. | This compound could react with another sulfonyl chloride to form a bissulfonylated amine. |
| Coordination | Acts as a multidentate ligand, using oxygen atoms from both sulfonyl groups to bind a metal ion. | The resulting ligand would be a strong chelator, capable of forming stable complexes. |
| Stability | Forms highly stable metal complexes due to the chelate effect. | This "self-stabilizing" nature is crucial for applications in catalysis and materials science where robust complexes are required. |
Structural Elucidation and Advanced Spectroscopic Analysis
X-ray Crystallography for Molecular Geometry and Hydrogen Bonding
Analysis of similar sulfonamide structures reveals that the geometry around the sulfur atom is typically a distorted tetrahedron. nih.gov The packing of these molecules within the crystal lattice is heavily influenced by intermolecular forces, particularly hydrogen bonds. In the case of N-Benzoyl-p-toluenesulfonamide sodium, the presence of the sulfonamide and benzoyl groups creates opportunities for significant hydrogen bonding. The N–H group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl (SO₂) and carbonyl (C=O) groups serve as potent hydrogen bond acceptors. nih.gov These interactions are crucial in dictating the supramolecular assembly of the molecules in the solid state. nih.gov The twisted geometry of the sulfonamide group often allows its oxygen atoms to participate in forming extended hydrogen-bonded networks. nih.gov
Table 1: Representative Crystallographic Data for a Related Sulfonamide (N-Benzyl-p-toluenesulfonamide)
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.171 |
| b (Å) | 9.554 |
| c (Å) | 9.772 |
| α (°) | 95.532 |
| β (°) | 111.206 |
| γ (°) | 118.152 |
Data sourced from studies on N-Benzyl-p-toluenesulfonamide, a structurally similar compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Insights
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing invaluable information about the connectivity and structure of a molecule in solution.
In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic protons of the p-toluene and benzoyl groups typically appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic rings. chemicalbook.com The protons on the toluene (B28343) ring often present as two doublets, characteristic of a para-substituted benzene (B151609) ring. chemicalbook.com The methyl group protons of the toluene moiety are expected to produce a sharp singlet further upfield, typically around 2.4 ppm. chemicalbook.com The chemical shift of the N-H proton can be variable and its signal may be broad.
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon of the benzoyl group is expected to be the most downfield signal, typically appearing above 165 ppm. The aromatic carbons will resonate in the 120-145 ppm range, with quaternary carbons (those not bonded to hydrogen) often showing less intense signals. chemicalbook.com The methyl carbon of the p-toluenesulfonyl group would appear at the most upfield position, generally around 21 ppm. chemicalbook.com
Table 2: Predicted NMR Chemical Shifts (ppm) for this compound
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| -CH₃ (Toluene) | ~2.4 | ~21 |
| Aromatic C-H | 7.0 - 8.0 | 120 - 130 |
| Aromatic Quaternary C | - | 135 - 145 |
| Carbonyl C=O | - | >165 |
Values are estimates based on data from structurally related compounds like p-toluenesulfonanilide. chemicalbook.com
Solid-state NMR (ssNMR) is particularly useful for studying the structure of materials in their solid form, including the characterization of different crystalline forms, or polymorphs. nih.gov For an ionic compound like this compound, which may exist in various hydrated or polymorphic states, ssNMR can differentiate between these forms by detecting subtle changes in the chemical environment and intermolecular distances in the solid state. nih.gov Techniques involving isotopic labeling (e.g., with ¹³C or ¹⁵N) can provide detailed information on molecular conformation and the packing arrangements within each polymorph. nih.gov
Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule. The key functional groups in this compound each have characteristic vibrational frequencies.
Sulfonyl Group (SO₂): This group gives rise to two strong and distinct stretching bands in the FT-IR spectrum. The asymmetric stretching vibration typically appears in the range of 1300-1350 cm⁻¹, while the symmetric stretch is found between 1150-1180 cm⁻¹. chemicalbook.com
Carbonyl Group (C=O): The benzoyl carbonyl group will produce a strong, sharp absorption band, typically in the region of 1650-1680 cm⁻¹. mdpi.com
N-H Group: The stretching vibration of the N-H bond usually appears as a moderate peak around 3200-3300 cm⁻¹. mdpi.com
Aromatic Rings: C-H stretching vibrations in the aromatic rings are observed above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200 - 3300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Carbonyl (C=O) | Stretch | 1650 - 1680 |
| Aromatic C=C | Ring Stretch | 1450 - 1600 |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1300 - 1350 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1150 - 1180 |
Frequency ranges are based on data from analogous compounds. chemicalbook.commdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is approximately 297.30 g/mol . smolecule.com In a typical mass spectrometry experiment, the molecule is ionized and then breaks apart into smaller, characteristic fragments.
For the anionic part [C₁₄H₁₂NO₃S]⁻, the fragmentation pattern would likely involve cleavage at the relatively weak N-S bond. Key expected fragments would include:
A peak corresponding to the p-toluenesulfonyl moiety ([C₇H₇O₂S]⁻) at m/z 155.
A peak corresponding to the benzoyl isocyanate moiety or related fragments.
Loss of sulfur dioxide (SO₂), a common fragmentation pathway for sulfonamides, would lead to a significant daughter ion. Analysis of related sulfonamides confirms that cleavage of the C-N and S-N bonds are primary fragmentation pathways. massbank.eumassbank.eu
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-Benzyl-p-toluenesulfonamide |
| p-Toluenesulfonamide (B41071) |
| p-Toluenesulfonanilide |
| Sulfur dioxide |
| Carbon |
Computational and Theoretical Studies
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules and predict their reactivity. By calculating the electron density, DFT methods can determine molecular structure, vibrational frequencies, and energies with high accuracy. For N-Benzoyl-p-toluenesulfonamide, DFT studies can elucidate its fundamental electronic characteristics and how they dictate its behavior in chemical reactions mdpi.com.
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and the relative energies of its different spatial arrangements (conformers). For a flexible molecule like N-Benzoyl-p-toluenesulfonamide, DFT calculations can identify the most stable conformers by optimizing the geometry and calculating the corresponding energies.
Once the stable geometries are determined, Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. MEP is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. researchgate.netnih.govnih.gov
Negative Regions (Red/Yellow): These areas have a high electron density and correspond to sites susceptible to electrophilic attack. For the N-Benzoyl-p-toluenesulfonamide anion, these regions are expected to be concentrated around the oxygen atoms of the sulfonyl (SO₂) and carbonyl (C=O) groups, as well as the deprotonated nitrogen atom. These sites are the primary locations for interaction with positive ions or electrophiles. researchgate.netnih.gov
Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. In N-Benzoyl-p-toluenesulfonamide, positive potentials are typically found around the hydrogen atoms of the aromatic rings.
Neutral Regions (Green): These areas represent regions of neutral electrostatic potential. researchgate.net
MEP analysis helps in understanding non-covalent interactions, such as hydrogen bonding, and provides a rationale for how the molecule will orient itself when approaching other reactants. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential. A higher EHOMO value indicates a greater tendency to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital capable of accepting electrons, defining the molecule's electrophilic character. The energy of the LUMO (ELUMO) is related to the electron affinity. A lower ELUMO value suggests a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. mdpi.com
DFT calculations can accurately determine the energies and spatial distributions of these frontier orbitals for N-Benzoyl-p-toluenesulfonamide, providing a quantitative basis for predicting its reactive behavior in various chemical transformations. researchgate.netnih.gov
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger nucleophilicity (better electron donor). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electrophilicity (better electron acceptor). |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |
Computational methods are instrumental in predicting the outcomes of reactions where multiple products (regioisomers or enantiomers) can be formed. By modeling the transition states for all possible reaction pathways, DFT can determine the activation energy (Ea) for each path. According to transition state theory, the pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major one formed.
For reactions involving N-Benzoyl-p-toluenesulfonamide, such as alkylations or acylations, DFT calculations can predict which atom (e.g., N, O of the carbonyl, or O of the sulfonyl) is the most likely site of reaction. This is crucial for designing selective syntheses. For example, in the copper-catalyzed hydroalumination of allenes followed by cyanation with reagents like N-cyano-N-phenyl-p-toluenesulfonamide, computational modeling can help rationalize the observed high regioselectivity by comparing the energies of different possible transition states. beilstein-journals.org Similarly, in palladium-catalyzed reactions involving related sulfonamides, computational studies can explain the formation of specific regioisomers. nih.gov
Kinetic Isotope Effect (KIE) Studies for Elucidating Rate-Determining Steps
The Kinetic Isotope Effect (KIE) is a powerful experimental and theoretical tool used to determine reaction mechanisms, particularly the rate-determining step (RDS). nih.gov It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (klight) to the rate of the same molecule with a heavier isotope (kheavy) at a specific atomic position.
The origin of the KIE lies in the difference in zero-point vibrational energy (ZPE) between bonds involving different isotopes; a bond to a heavier isotope has a lower ZPE. baranlab.orgprinceton.edu
Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.
Secondary KIE: A smaller KIE (kH/kD ≈ 0.8–1.4) can occur when the labeled atom is not directly involved in bond breaking/formation but its bonding environment changes (e.g., rehybridization) during the RDS. princeton.edu
Computational chemistry allows for the prediction of KIEs for a proposed reaction mechanism. nih.gov By calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species, theoretical KIE values can be determined. Comparing these computed values with experimentally measured KIEs serves as a rigorous test for the validity of a proposed mechanism and transition state structure. umd.edurutgers.edu
| KIE Value (klight/kheavy) | Type | Interpretation |
|---|---|---|
| > 1 (Normal KIE) | Primary or Secondary | The transition state is 'looser' (has a lower force constant) than the reactant state for the vibrational mode involving the isotope. Often indicates bond breaking in the RDS for primary KIEs. |
| ≈ 1 (No KIE) | - | The bond to the isotope is not broken or formed, and its environment does not significantly change in the rate-determining step. |
| < 1 (Inverse KIE) | Secondary | The transition state is 'tighter' (has a higher force constant) than the reactant state. Often seen when hybridization changes from sp² to sp³. |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling provides a complete picture of a reaction's progress from reactants to products via the potential energy surface (PES). A reaction pathway connects energy minima (reactants, intermediates, products) through transition states (energy maxima along the reaction coordinate).
The process involves:
Locating Stationary Points: DFT or other quantum mechanical methods are used to optimize the geometries of reactants, products, and any proposed intermediates.
Finding the Transition State (TS): Specialized algorithms are employed to locate the saddle point on the PES that connects two minima. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. researchgate.net
Calculating Activation Energy: The activation energy (Ea) is the energy difference between the transition state and the reactants. This value is directly related to the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
Solvent Effects on Reaction Kinetics and Mechanism
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these effects in two primary ways:
Implicit Solvation Models (Continuum Models): The solvent is treated as a continuous medium with a characteristic dielectric constant (ε). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize or destabilize charged or polar species (reactants, transition states).
Explicit Solvation Models: One or more individual solvent molecules are included in the calculation. This method is more computationally intensive but can model specific solute-solvent interactions, such as hydrogen bonding, which are crucial in many mechanisms.
Studies on related compounds, such as N-benzoyl-arenesulfonimidoyl chlorides, have shown that analyses based on the solvent's dielectric constant and other parameters are consistent with a concerted SN2 mechanism. tandfonline.comresearchgate.net In the oxidation of N-benzoyl valine by a related p-toluenesulfonamide (B41071) reagent, it was observed that the reaction rate increases as the dielectric constant of the solvent (an ethanol-water mixture) decreases, suggesting the involvement of a positive ion and a dipole molecule in the rate-determining step. cyberleninka.ru Theoretical models can simulate these environmental effects, allowing for the prediction of how changing the solvent will alter reaction barriers and potentially even shift the mechanism from one pathway to another (e.g., from SN1 to SN2). ajgreenchem.comnih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes to N-Benzoyl-p-toluenesulfonamide Sodium
The conventional synthesis of this compound typically involves the acylation of p-toluenesulfonamide (B41071) with benzoyl chloride using a base like sodium hydroxide (B78521). While effective, future research could focus on developing more atom-economical, efficient, and environmentally benign synthetic strategies.
One promising area is the exploration of catalytic N-acylation reactions. Research into the N-alkylation of sulfonamides using alcohols, catalyzed by manganese pincer complexes, has demonstrated a highly efficient, high atom-economy process. acs.org A future direction would be to adapt such borrowing-hydrogen (BH) systems for the N-benzoylation of p-toluenesulfonamide. This would involve using a benign benzoic acid derivative as the acyl source, potentially avoiding the use of reactive and corrosive acyl chlorides.
Furthermore, methods developed for synthesizing related sulfonamides, such as copper-catalyzed coupling reactions or the use of solid superacid catalysts, could be adapted and optimized for this compound. google.comlookchem.com A Chinese patent highlights a method for synthesizing N-alkyl-p-toluenesulfonamides using a PIMs-supported solid superacid catalyst, which offers high catalyst stability, reusability, and milder reaction conditions. google.com Investigating similar solid-phase catalysts for the N-benzoylation process could lead to more sustainable and scalable production methods.
| Potential Synthetic Strategy | Catalyst/Reagent System | Potential Advantages | Relevant Precedent |
| Catalytic N-Benzoylation | Manganese(I) PNP Pincer Complex | High atom economy, use of less reactive benzoyl sources. | Mn-catalyzed N-alkylation of sulfonamides with alcohols. acs.org |
| Solid-Phase Catalysis | PIM-supported Solid Superacid | Catalyst reusability, mild conditions, reduced waste. | Synthesis of N-alkyl-p-toluenesulfonamides. google.com |
| Copper-Catalyzed Coupling | Copper Catalyst Systems | Potentially mild conditions and broad substrate scope. | Copper-catalyzed synthesis of aromatic sulfonamides. lookchem.com |
Investigation of New Reaction Modalities and Catalytic Systems
Beyond its synthesis, future research should explore the utility of this compound as a reagent in novel chemical transformations. The compound can be viewed as a potential transfer agent for either the benzoyl group or the p-toluenesulfonylamide group, depending on the reaction conditions and catalytic system employed.
Future investigations could focus on transition-metal-catalyzed reactions where the N-S bond is activated. While research has focused on the cleavage (detosylation) of sulfonamides, the controlled functionalization or transfer of the tosylamide group is a less explored area. researchgate.net Developing catalytic systems, perhaps based on photoredox catalysis, could enable the use of this compound as a source for introducing PhC(O)NHTs moieties into organic molecules.
Another avenue involves leveraging the benzoyl group. The development of catalytic systems that could facilitate the transfer of the benzoyl group from the sulfonamide nitrogen to other nucleophiles would represent a novel transamidation or acylation modality. This could offer an alternative to traditional acylating agents with different reactivity and selectivity profiles.
Exploration of this compound in Advanced Functional Material Synthesis
The incorporation of sulfonamide groups into polymers is known to enhance properties such as thermal stability and chemical resistance. chemimpex.com Similarly, sodium p-toluenesulfonate has been used as a dopant in the synthesis of conductive polypyrrole biofilms. researchgate.net These precedents suggest a significant, yet largely unexplored, potential for this compound in material science.
Future research could investigate the use of this compound as a functional monomer or a key additive in polymer synthesis.
As a Monomer: The aromatic rings and the polar sulfonamide group could be functionalized to allow for polymerization, leading to new classes of polyamides or specialty polymers with tailored properties.
As a Cross-linking Agent: Research has shown that benzil (B1666583), a compound containing a dibenzoyl structure, can be converted to benzoyl peroxide and used to crosslink polymer chains like polystyrene. mdpi.com Future work could explore if the benzoyl group in this compound can be activated, perhaps photochemically, to induce cross-linking in polymer matrices, thereby improving their mechanical and thermal properties.
As a Dopant/Additive: The compound could be explored as an additive in conductive polymers or as a plasticizer in materials like polyamides and hot-melt adhesives, a role for which N-alkyl-p-toluenesulfonamides are already known. google.com
| Application in Materials | Proposed Role | Target Property | Relevant Precedent |
| Specialty Polymers | Monomer | Enhanced thermal stability, chemical resistance. | Use of p-toluenesulfonamide in specialty polymers. chemimpex.com |
| Polymer Networks | Photo-activated Cross-linker | Improved mechanical strength, controlled degradability. | Crosslinking of polystyrene using benzil derivatives. mdpi.com |
| Conductive Biofilms | Dopant | Enhanced electrical conductivity and charge accumulation. | Use of Sodium p-toluenesulfonate in polypyrrole films. researchgate.net |
| Advanced Adhesives | Functional Plasticizer | Modified viscosity and adhesion properties. | Use of N-alkyl-p-toluenesulfonamides in adhesives. google.com |
Deeper Mechanistic Understanding of Complex Transformations
A fundamental understanding of the electronic structure, reactivity, and non-covalent interactions of this compound is crucial for unlocking its full potential. Future research should employ a synergistic approach combining experimental kinetics and advanced computational modeling.
Computational studies, using methods like Density Functional Theory (DFT), can provide profound insights. researchgate.netmdpi.com Such studies could be directed towards:
Elucidating Reaction Mechanisms: Modeling the transition states of the novel synthetic routes proposed in section 7.1 to rationalize catalyst performance and guide optimization.
Mapping Reactivity: Using tools like Fukui functions and molecular electrostatic potential maps to predict the most reactive sites for electrophilic or nucleophilic attack, thereby guiding the discovery of new reaction modalities as discussed in section 7.2. researchgate.net
Understanding Intermolecular Interactions: Employing Quantum Theory of Atoms-in-Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to understand how the molecule interacts with catalyst surfaces, polymer chains, or biological targets. researchgate.net This is particularly relevant for its potential use in functional materials. Kinetic modeling, similar to that performed on the related compound N-Benzyl-p-toluenesulfonamide (BTS) to understand its inhibition of myosin, could be applied to new catalytic or biological systems involving the title compound. nih.gov
| Computational Method | Research Application | Objective | Relevant Precedent |
| Density Functional Theory (DFT) | Transition State Analysis | To understand and optimize catalytic synthesis pathways. | DFT used to study sulfonamide derivatives. mdpi.com |
| Fukui Functions / MEP Maps | Reactivity Prediction | To identify reactive sites and guide the design of new reactions. | Application of Fukui functions to reveal reactive sites. researchgate.net |
| QTAIM / NBO Analysis | Interaction Studies | To characterize non-covalent interactions with catalysts or in materials. | NBO analysis to explain intramolecular stability. researchgate.net |
| Kinetic Modeling | Mechanistic Elucidation | To understand the elementary steps of inhibition or catalysis. | Kinetic modeling of actomyosin (B1167339) inhibition by BTS. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-Benzoyl-p-toluenesulfonamide sodium, and what reaction conditions optimize yield and purity?
- Methodological Answer : A two-step synthesis is proposed based on analogous sulfonamide sodium salts:
Sulfonylation : React p-toluidine with p-toluenesulfonyl chloride in dichloromethane under basic conditions (e.g., pyridine or NaOH) at 0–5°C to form p-toluenesulfonamide.
Benzoylation : Treat the intermediate with benzoyl chloride in the presence of sodium hydroxide (1.2 equivalents) in acetone/water (1:1). Purify via recrystallization from ethanol/water (80:20 v/v) to isolate the sodium salt. Key parameters include stoichiometric control of NaOH and temperature gradients to minimize hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to assess purity (>98%).
- NMR : Confirm the benzoyl (δ 7.8–8.2 ppm, aromatic protons) and toluenesulfonyl (δ 2.4 ppm, methyl group; δ 7.5–7.7 ppm, aromatic protons) moieties in DMSO-d6 .
- FT-IR : Validate sulfonamide S=O stretches at 1350–1150 cm⁻¹ and benzoyl C=O at ~1680 cm⁻¹ .
Advanced Research Questions
Q. What analytical techniques are critical for resolving contradictions in spectral data (e.g., NMR, IR) of this compound derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous proton coupling or unexpected peaks caused by sodium ion coordination or tautomerism.
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals in aromatic regions, particularly if substituent electronic effects distort chemical shifts.
- Dynamic Light Scattering (DLS) : Investigate aggregation in aqueous solutions, which may obscure UV-Vis or fluorescence data .
Q. How does the sodium counterion influence the solubility and reactivity of N-Benzoyl-p-toluenesulfonamide in aqueous versus organic reaction systems?
- Methodological Answer :
- Solubility Studies : Measure solubility in water/DMSO mixtures (0.1–1.0 M NaCl) to quantify ion-pairing effects. Conductivity assays correlate sodium dissociation with solvent polarity.
- Reactivity Profiling : Compare nucleophilic acyl substitution rates in polar aprotic solvents (e.g., DMF) versus aqueous buffers. The sodium ion enhances solubility but may reduce electrophilicity in water due to hydration .
Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Maintain <10°C during benzoylation to suppress hydrolysis of the sulfonamide group.
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) on the sulfonamide nitrogen if intermediates are unstable.
- In Situ Monitoring : Employ TLC (silica, ethyl acetate/hexane 3:7) or inline FT-IR to detect early-stage byproducts .
Q. How can researchers validate the biological activity of this compound as a biochemical probe or enzyme inhibitor?
- Methodological Answer :
- Enzyme Assays : Test inhibition kinetics (IC₅₀, Ki) against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectrophotometry. Compare with known inhibitors like acetazolamide.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm specificity.
- Cellular Uptake Studies : Use fluorescent analogs (e.g., dansyl derivatives) to track intracellular localization via confocal microscopy .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported melting points or spectroscopic data for this compound?
- Methodological Answer :
- Standardized Protocols : Replicate measurements using calibrated equipment (e.g., DSC for melting points, NMR spectrometers locked to TMS).
- Hydration State Analysis : Perform Karl Fischer titration to rule out moisture-induced variability. Hydrated forms may show depressed melting points.
- Cross-Lab Validation : Collaborate with independent labs to verify data, particularly if synthesis routes differ (e.g., solvent purity, recrystallization methods) .
Q. What computational methods predict the stability and reactivity of this compound in complex reaction environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model sodium coordination and charge distribution.
- MD Simulations : Simulate solvation in water/DMSO to predict aggregation tendencies.
- QSPR Models : Corrate Hammett σ values of substituents with experimental reaction rates to design derivatives with enhanced stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
